molecular formula C11H16ClNO B8267646 N-(2-Chloro-6-methylbenzyl)-2-methoxyethanamine

N-(2-Chloro-6-methylbenzyl)-2-methoxyethanamine

Cat. No.: B8267646
M. Wt: 213.70 g/mol
InChI Key: DXOISTBHEJBDSQ-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylbenzyl)-2-methoxyethanamine: is an organic compound that belongs to the class of substituted benzylamines This compound features a benzyl group substituted with a chlorine atom at the second position and a methyl group at the sixth position, attached to a 2-methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(2-Chloro-6-methylbenzyl)-2-methoxyethanamine typically begins with 2-chloro-6-methylbenzyl chloride and 2-methoxyethanamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-6-methylbenzyl chloride is added dropwise to a solution of 2-methoxyethanamine and triethylamine in the chosen solvent. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions precisely, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-Chloro-6-methylbenzyl)-2-methoxyethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, which can convert it into the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 2-chloro-6-methylbenzaldehyde or 2-chloro-6-methylbenzoic acid.

    Reduction: Formation of 2-chloro-6-methylbenzyl alcohol or 2-chloro-6-methylbenzylamine.

    Substitution: Formation of 2-hydroxy-6-methylbenzyl-2-methoxyethanamine or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Chloro-6-methylbenzyl)-2-methoxyethanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable compound for research in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of substituted benzylamines on biological systems. It may serve as a model compound to understand the interaction of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents that target specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylbenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methyl groups on the benzyl ring can influence its binding affinity and selectivity towards these targets. The methoxyethanamine moiety may facilitate its solubility and transport within biological systems, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-2-methoxyethanamine: Lacks the methyl group at the sixth position.

    N-(2-Methylbenzyl)-2-methoxyethanamine: Lacks the chlorine atom at the second position.

    N-(2-Chloro-6-methylbenzyl)-2-ethoxyethanamine: Has an ethoxy group instead of a methoxy group.

Uniqueness

N-(2-Chloro-6-methylbenzyl)-2-methoxyethanamine is unique due to the specific combination of chlorine and methyl substitutions on the benzyl ring, which can significantly affect its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-chloro-6-methylphenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-9-4-3-5-11(12)10(9)8-13-6-7-14-2/h3-5,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOISTBHEJBDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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